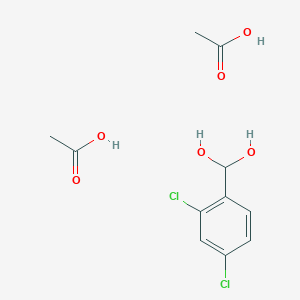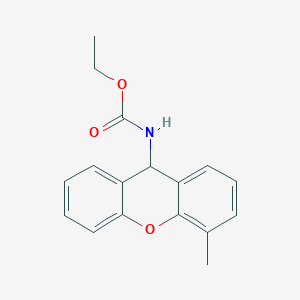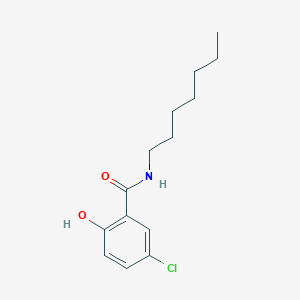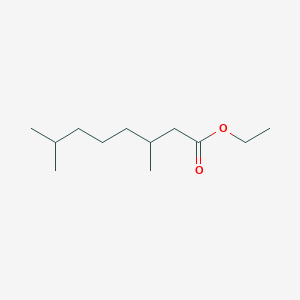
Dioctyl ethylidenepropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl ethylidenepropanedioate is an organic compound belonging to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl ethylidenepropanedioate typically involves the esterification of ethylidenepropanedioic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl ethylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
Dioctyl ethylidenepropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing biodegradable medical implants.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties.
Mécanisme D'action
The mechanism of action of dioctyl ethylidenepropanedioate involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is primarily physical, involving van der Waals forces and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyl phthalate
- Dioctyl adipate
- Dioctyl sebacate
Comparison
Dioctyl ethylidenepropanedioate is unique due to its specific ester structure, which provides distinct physical and chemical properties compared to other plasticizers. For instance, it offers better low-temperature performance and higher resistance to hydrolysis compared to dioctyl phthalate and dioctyl adipate.
Propriétés
Numéro CAS |
5468-26-8 |
|---|---|
Formule moléculaire |
C21H38O4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
dioctyl 2-ethylidenepropanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-7-9-11-13-15-17-24-20(22)19(6-3)21(23)25-18-16-14-12-10-8-5-2/h6H,4-5,7-18H2,1-3H3 |
Clé InChI |
XMWPSUYSCMSEMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(=CC)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


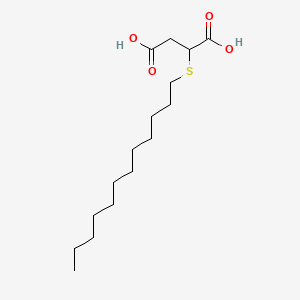
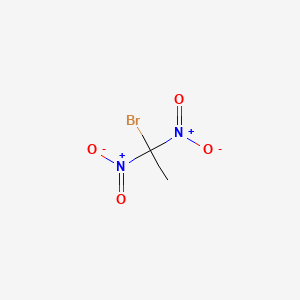
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
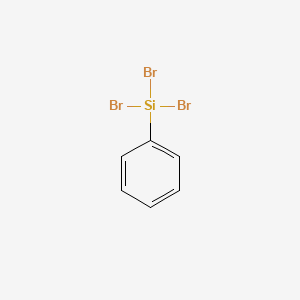
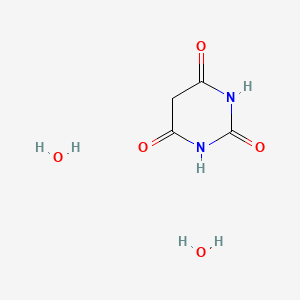
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
